![molecular formula C17H16N4O2S B2535913 N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3,5-dimethylisoxazole-4-carboxamide CAS No. 2034487-62-0](/img/structure/B2535913.png)

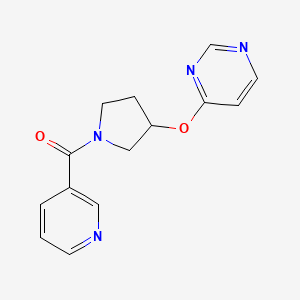

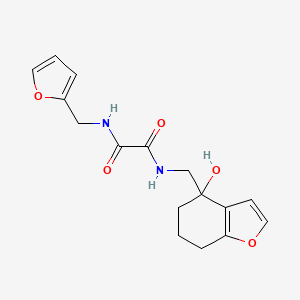

N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3,5-dimethylisoxazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Imidazo[2,1-b]thiazoles are a class of compounds that have been studied for their potential biological effects . They are part of a larger group of compounds known as heterocyclic compounds, which contain a ring structure made up of at least two different elements. Imidazo[2,1-b]thiazoles in particular have been identified as structural motifs in many pharmacologically important molecules .

Synthesis Analysis

The synthesis of imidazo[2,1-b]thiazoles often involves reactions with N-alkylazomethine ylides . These reactions can result in the formation of various derivatives of imidazo[2,1-b]thiazoles .Molecular Structure Analysis

Imidazo[2,1-b]thiazoles are five-membered heterocyclic compounds that contain three carbon atoms, two nitrogen atoms, and a sulfur atom in the ring structure .Chemical Reactions Analysis

Imidazo[2,1-b]thiazoles can undergo various chemical reactions. For example, 6-arylidene-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5(6H)-ones have been shown to react with N-alkylazomethine ylides by a [2+3] cycloaddition mechanism .Physical And Chemical Properties Analysis

The physical and chemical properties of imidazo[2,1-b]thiazoles can vary depending on the specific compound. For example, the IR spectrum of one such compound showed peaks at 1640 cm-1 (C=C) and 1708 cm-1 (C=O) .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- Photoreactions and Synthesis Techniques : Research into compounds with similar structures, like 2-(4-thiazolyl)-1H-benzimidazole, explores photoreactions in the presence of singlet oxygen, leading to various photolysis products and suggesting avenues for novel synthetic methods that could be applicable to our compound of interest (Mahran, Sidky, & Wamhoff, 1983).

- Novel Dipodal-Benzimidazole Synthesis : The creation of new benzimidazole derivatives, including methods that could potentially be adapted for synthesizing compounds like N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3,5-dimethylisoxazole-4-carboxamide, demonstrates the versatility and importance of these chemical frameworks in medicinal chemistry (Padalkar et al., 2014).

Biological Evaluation and Potential Therapeutic Uses

- Antimicrobial and Antiviral Activity : Studies on thiazole and benzimidazole derivatives highlight their potential in developing new antimicrobial and antiviral agents. For example, certain thiazole C-nucleosides have shown significant activity against viruses, suggesting that structurally related compounds could also possess valuable biological properties (Srivastava et al., 1977).

- Anticancer and Anti-5-Lipoxygenase Agents : Novel pyrazolopyrimidines derivatives, which share structural features with the compound of interest, have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, indicating a potential research application in the development of cancer therapeutics and anti-inflammatory drugs (Rahmouni et al., 2016).

Wirkmechanismus

The mechanism of action of imidazo[2,1-b]thiazoles can vary depending on the specific compound and its biological target. Some imidazo[2,1-b]thiazoles have been shown to have antiparasitic, antioxidant, anticonvulsant, and antimicrobial properties . They have also been identified as antagonists for G-protein-coupled GPR18 and GPR55 receptors .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2S/c1-10-15(11(2)23-20-10)16(22)18-13-6-4-3-5-12(13)14-9-21-7-8-24-17(21)19-14/h3-6,9H,7-8H2,1-2H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNIKLIJXFFPXEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C(=O)NC2=CC=CC=C2C3=CN4CCSC4=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 3-{4-[2-(1H-1,2,4-triazol-1-yl)propanoyl]-1H-1,2,3-triazol-1-yl}-2-thiophenecarboxylate](/img/structure/B2535830.png)

![1-[(2-fluorophenyl)methoxy]-N-(2-methoxyphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2535831.png)

![2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2535834.png)

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B2535840.png)

![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N,2-dimethylpyrazole-3-carboxamide](/img/structure/B2535841.png)

![5-amino-N-benzyl-1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2535851.png)